molecular formula C12H7NO4 B1438609 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid CAS No. 5776-98-7

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid

Cat. No. B1438609
CAS RN: 5776-98-7
M. Wt: 229.19 g/mol
InChI Key: AXRZCYGMDFWOCC-UHFFFAOYSA-N
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Description

“5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid” is a compound that contains both benzofuran and isoxazole moieties . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Isoxazole-5-carboxylic acid participates in the synthesis and evaluation of acylguanidine FXa inhibitors .


Synthesis Analysis

The synthesis of isoxazole-5-carboxylic acid involves the conjugate addition, in acidic medium, of hydroxylamine to β-alkoxyvinyl trichloromethyl ketone . Another method involves the dehydration of 5-trichloromethylisoxazole . The synthesis of fused isoxazoles has been reviewed, providing a detailed study of their synthesis process .


Molecular Structure Analysis

The molecular structure of “5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid” is characterized by the presence of a benzofuran moiety and an isoxazole ring . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid” include conjugate addition and dehydration . The reactions involved in the synthesis of fused isoxazoles were regiospecific cyclization and stereospecific intramolecular cycloaddition .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . The synthesis of fused isoxazoles has also been a topic of interest .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c14-12(15)8-6-11(17-13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZCYGMDFWOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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